4-(trifluoromethyl)benzenesulfonic Acid

CAS No.:

Cat. No.: VC14331186

Molecular Formula: C7H5F3O3S

Molecular Weight: 226.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5F3O3S |

|---|---|

| Molecular Weight | 226.17 g/mol |

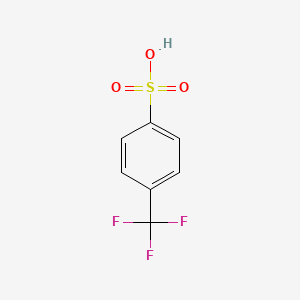

| IUPAC Name | 4-(trifluoromethyl)benzenesulfonic acid |

| Standard InChI | InChI=1S/C7H5F3O3S/c8-7(9,10)5-1-3-6(4-2-5)14(11,12)13/h1-4H,(H,11,12,13) |

| Standard InChI Key | RLTPXEAFDJVHSN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)O |

Introduction

Molecular Data

-

IUPAC Name: 4-(Trifluoromethyl)benzenesulfonic acid

-

CAS Number: 109787-11-3

-

Molecular Formula:

Structural Features

The compound consists of a benzene ring substituted with a trifluoromethyl group () at the para position and a sulfonic acid group () attached to the aromatic ring. Its structure combines the electron-withdrawing effects of both functional groups, making it highly reactive in specific chemical environments.

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 226.17 g/mol |

| Functional groups | Trifluoromethyl, Sulfonic acid |

| SMILES representation | C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)O |

General Synthetic Pathway

The synthesis of 4-(trifluoromethyl)benzenesulfonic acid typically involves:

-

Aromatic sulfonation: A benzene derivative is treated with sulfur trioxide or chlorosulfonic acid.

-

Trifluoromethylation: Introduction of the trifluoromethyl group can be achieved using reagents like trifluoromethyl iodide or trifluoromethanesulfonic acid derivatives under appropriate conditions .

Key Reaction Conditions

-

Solvents: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).

-

Catalysts: Lewis acids or bases to facilitate electrophilic substitution.

-

Temperature Range: Typically conducted at moderate to high temperatures depending on the reactivity of starting materials.

Role in Organic Synthesis

4-(Trifluoromethyl)benzenesulfonic acid is widely used as:

-

A precursor for synthesizing sulfonamide derivatives, which exhibit biological activities such as antimicrobial or anticancer properties .

-

A strong acid catalyst in organic reactions due to its electron-withdrawing trifluoromethyl group enhancing acidity.

Biological Relevance

Derivatives of this compound have been explored for their potential as:

-

Antimalarial agents through their ability to inhibit enzymes like dihydropteroate synthase (DHPS) .

-

Antimicrobial agents in medicinal chemistry due to their structural compatibility with bioactive molecules .

Hazard Classification

According to Globally Harmonized System (GHS) standards:

-

Skin and Eye Irritation: Causes severe irritation upon contact.

-

Respiratory Effects: May cause respiratory tract irritation if inhaled.

-

Acute Toxicity: Harmful if swallowed or absorbed through the skin .

Precautions

-

Use protective equipment such as gloves, goggles, and lab coats.

-

Handle in well-ventilated areas or under fume hoods.

-

Store in tightly sealed containers away from incompatible materials like strong bases or oxidizers.

Table: Biological Activities of Related Compounds

| Derivative Type | Activity | Reference |

|---|---|---|

| Triazolyl benzenesulfonamides | Antimalarial | |

| Arylmethylthio benzenesulfonamides | Anticancer (e.g., apoptosis induction) |

These studies highlight the versatility of sulfonic acid derivatives in drug discovery and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume